molecular formula C16H13N3O3S B2889531 2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1390796-23-2

2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2889531
CAS No.: 1390796-23-2
M. Wt: 327.36
InChI Key: FGFORWMTHMMVRS-UHFFFAOYSA-N
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Description

2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has relevance in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. Studies have explored the synthesis of various derivatives of benzothiazole, pyrimidine, and other heterocyclic frameworks that exhibit a wide range of biological activities. For instance, the synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against tumor cell lines, revealing the potential for developing new therapeutic agents (Zablotskaya et al., 2013).

Antioxidant Activity

Research on benzothiazole derivatives has also indicated their potential antioxidant activity. A study on new benzothiazole-isothiourea derivatives showed significant free radical scavenging activity, suggesting their use in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Colorimetric Sensing

The structural motif of the compound underlines its importance in the field of chemical sensing. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized for colorimetric sensing of fluoride anions showcased how modifications in the chemical structure could lead to materials capable of detecting environmental and biological analytes with high specificity (Younes et al., 2020).

Anticancer Agents

The exploration of heterocyclic skeletons has also extended to anticancer research. Synthesis of new dimethyl-benzo,-1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives from 2,4-dimethyl benzo[d] [1,3,6] oxadiazepine highlighted the potential of such compounds as anticancer agents, with some showing promising cytotoxic activity (Abu‐Hashem & Aly, 2017).

Synthetic Methodologies

Additionally, the compound's relevance is noted in synthetic methodologies aimed at constructing complex molecular architectures. The efficient synthesis of substituted 3-methylene-3,4-dihydrobenzo[b]oxepinones via gold-catalyzed cyclization represents innovative approaches to accessing biologically active heterocycles (Mangina et al., 2017).

Properties

IUPAC Name

2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-10-12(15(20)19-16-18-5-8-23-16)9-11-3-1-4-13-14(11)22-7-2-6-21-13/h1,3-5,8-9H,2,6-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFORWMTHMMVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)C=C(C#N)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.